2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 1252913-52-2
Cat. No.: VC4338936
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252913-52-2 |
|---|---|
| Molecular Formula | C23H21N3O3S2 |
| Molecular Weight | 451.56 |
| IUPAC Name | 2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H21N3O3S2/c1-15-6-8-17(9-7-15)24-20(27)14-31-23-25-19-10-11-30-21(19)22(28)26(23)13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,24,27) |
| Standard InChI Key | ZEYZUJVTBREQEG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 |
Introduction
Synthesis Methods
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step organic reactions. Common methods include:
-
Formation of the Thienopyrimidine Core: This step typically involves the cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
-
Introduction of Substituents: Groups such as methoxybenzyl or methylphenyl can be introduced through various coupling reactions.
-
Attachment of the Sulfanyl Group: This involves nucleophilic substitution reactions.
-
Formation of the Acetamide Moiety: Acylation with appropriate amines under controlled conditions.
Techniques like microwave-assisted synthesis or solvent-free conditions are used to enhance yield and reduce reaction times.
Characterization and Analysis
Characterization of synthesized compounds is typically performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms molecular weight and purity.
-
Infrared Spectroscopy (IR): Helps identify functional groups.
These methods ensure the structural integrity and purity of the synthesized compound .
Biological Activity and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume